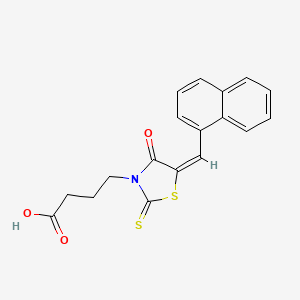

Pin1 modulator 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3S2/c20-16(21)9-4-10-19-17(22)15(24-18(19)23)11-13-7-3-6-12-5-1-2-8-14(12)13/h1-3,5-8,11H,4,9-10H2,(H,20,21)/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYDPSCPARBVHD-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)N(C(=S)S3)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2/C=C/3\C(=O)N(C(=S)S3)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Pin1 Modulation: A Technical Guide for Researchers

For Immediate Release

BOSTON, MA – In the intricate world of cellular signaling, the peptidyl-prolyl cis-trans isomerase Pin1 has emerged as a critical regulator, playing a pivotal role in the pathogenesis of various diseases, including cancer and Alzheimer's disease. This in-depth technical guide provides a comprehensive overview of the mechanism of action of Pin1 modulators, offering researchers, scientists, and drug development professionals a detailed understanding of this key therapeutic target.

The Fundamental Role of Pin1 in Cellular Signaling

Pin1 is a unique enzyme that specifically isomerizes the conformation of pSer/Thr-Pro motifs in proteins.[1] This seemingly subtle change from a cis to a trans conformation, or vice versa, can have profound effects on a protein's function, stability, and subcellular localization.[1] By catalyzing this isomerization, Pin1 acts as a molecular switch, fine-tuning the activity of a multitude of proteins involved in critical cellular processes.

The dysregulation of Pin1 activity is a hallmark of several human pathologies. Overexpression of Pin1 is frequently observed in various cancers and is correlated with the malignancy of tumors, as it controls the function of numerous oncogenes and tumor suppressors.[1] Conversely, Pin1 deficiency or inactivation has been implicated as a potential cause of Alzheimer's disease, highlighting the dual nature of its therapeutic potential.[1]

Pin1 Modulators: A Quantitative Overview

The development of small molecule inhibitors targeting Pin1 is a burgeoning area of research. These inhibitors aim to curb the pro-tumorigenic activities of Pin1 in cancer cells. A variety of compounds, ranging from natural products to synthetic molecules, have been identified and characterized for their ability to inhibit Pin1's enzymatic activity. The following table summarizes the quantitative data for several key Pin1 inhibitors.

| Inhibitor | Type | IC50 | Ki | Notes |

| KPT-6566 | Covalent | 640 nM | 625.2 nM | Selectively inhibits and degrades Pin1 by covalently binding to its catalytic site.[2] |

| PIN1 degrader-1 (Compound 158H9) | Covalent | 21.5 nM | - | Forms a covalent bond with Cys113, inducing conformational changes and proteasome-dependent degradation.[2] |

| PPIase-Parvulin inhibitor (compound B) | Reversible | 1.5 µM | - | A cell-permeable inhibitor targeting both Pin1 and Par14.[2] |

| PIN1 inhibitor 5 (compound 7) | Reversible | - | 0.08 µM | A potent Pin1 inhibitor.[2] |

| VS1 | Reversible | 6.4 µM | - | Identified through virtual screening.[3] |

| VS2 | Reversible | 29.3 µM | - | Identified through virtual screening.[3] |

| All-trans retinoic acid (ATRA) | Reversible | 33.2 µM | - | A reference Pin1 inhibitor.[3] |

| BJP-06-005-3 | Covalent | 48 nM | - | A rationally designed peptide inhibitor that covalently targets Cys113.[4] |

Key Signaling Pathways Modulated by Pin1

Pin1 exerts its influence across a spectrum of signaling pathways that are fundamental to cell growth, proliferation, and survival. By modulating the conformation and activity of key proteins within these cascades, Pin1 can either promote or suppress cellular processes, depending on the context.

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. Pin1 plays a significant role in this pathway by directly interacting with β-catenin. Upon phosphorylation of β-catenin, Pin1 catalyzes its isomerization, which enhances its stability and protects it from degradation.[5] This leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it activates the transcription of target genes like c-myc and Cyclin D1, promoting cell proliferation.[6]

The Ras/AP-1 Signaling Pathway

The Ras/AP-1 signaling pathway is a central regulator of cell proliferation and differentiation. The activation of Ras triggers a kinase cascade that ultimately leads to the phosphorylation and activation of the transcription factor AP-1, which is a dimer of proteins from the Jun and Fos families.[5] Pin1 directly interacts with phosphorylated c-Jun, a key component of AP-1.[7] This interaction, facilitated by Pin1's isomerase activity, enhances the transcriptional activity of c-Jun, leading to increased expression of target genes like cyclin D1, which drives cell cycle progression.[7][8]

The Hippo Signaling Pathway

The Hippo pathway is a key regulator of organ size and tissue homeostasis, primarily through the control of cell proliferation and apoptosis. The central effectors of this pathway are the transcriptional co-activators YAP and TAZ. While the direct regulatory mechanisms are still under investigation, evidence suggests that Pin1 can influence the Hippo pathway. For instance, Pin1 has been shown to decrease the activity of PI5P4K, a family of kinases that can regulate the Hippo pathway.[9] By inhibiting PI5P4K, Pin1 may indirectly modulate the activity of the core Hippo kinases MST1/2 and LATS1/2, thereby affecting the phosphorylation and cellular localization of YAP.

Experimental Protocols for Assessing Pin1 Activity

The characterization of Pin1 modulators relies on robust and reliable in vitro and in-cell assays. Two commonly employed methods are the chymotrypsin-coupled assay and the fluorescence polarization assay.

Chymotrypsin-Coupled Protease Assay

This spectrophotometric assay provides a quantitative measure of Pin1's isomerase activity.

Principle: The assay utilizes a synthetic peptide substrate, such as Suc-Ala-Glu-Pro-Phe-p-nitroanilide (Suc-AEPF-pNA), where the glutamate mimics a phosphoserine.[10] This peptide exists in both cis and trans conformations. The protease chymotrypsin can only cleave the peptide bond following the phenylalanine when the preceding proline is in the trans conformation. Pin1 catalyzes the conversion of the cis isomer to the trans isomer, which is then rapidly cleaved by chymotrypsin, releasing p-nitroaniline. The rate of p-nitroaniline release, which can be monitored by the increase in absorbance at 390 nm, is directly proportional to the Pin1 activity.[11]

Detailed Methodology:

-

Reagents:

-

Recombinant human Pin1 protein.

-

Substrate: Suc-AEPF-pNA or a similar peptide.

-

α-Chymotrypsin.

-

Assay buffer (e.g., 35 mM HEPES, pH 7.8).

-

Test compounds (potential Pin1 inhibitors).

-

-

Procedure:

-

Pre-incubate varying concentrations of the test compound with the Pin1 enzyme in the assay buffer.

-

Initiate the reaction by adding the peptide substrate and chymotrypsin to the enzyme-inhibitor mixture.

-

Monitor the increase in absorbance at 390 nm over time using a spectrophotometer.

-

The rate of the reaction is calculated from the linear portion of the absorbance curve.

-

The inhibitory activity of the test compound is determined by comparing the reaction rates in the presence and absence of the compound, allowing for the calculation of IC50 values.

-

Fluorescence Polarization (FP) Assay

The FP assay is a powerful technique for studying molecular interactions in solution and is well-suited for high-throughput screening of Pin1 inhibitors.

Principle: This assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled probe (tracer) that binds to Pin1. When the tracer is unbound and free in solution, it tumbles rapidly, resulting in a low fluorescence polarization value. When the tracer binds to the much larger Pin1 protein, its tumbling is significantly slowed, leading to a higher fluorescence polarization value. A competitive inhibitor will displace the fluorescent probe from Pin1, causing a decrease in the fluorescence polarization signal.

Detailed Methodology:

-

Reagents:

-

Recombinant human Pin1 protein.

-

A fluorescently labeled peptide or small molecule that binds to Pin1 (the tracer).

-

Assay buffer.

-

Test compounds.

-

-

Procedure:

-

In a microplate, combine a fixed concentration of Pin1 and the fluorescent tracer.

-

Add varying concentrations of the test compound to the wells.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

-

The displacement of the tracer by the inhibitor will result in a dose-dependent decrease in the FP signal, from which the IC50 value of the inhibitor can be determined.

-

Conclusion and Future Directions

Pin1 stands as a compelling target for therapeutic intervention in a range of diseases. The continued development of potent and selective Pin1 modulators, guided by a deep understanding of their mechanism of action and the intricate signaling networks they influence, holds immense promise for novel treatment strategies. The experimental approaches outlined in this guide provide a robust framework for the discovery and characterization of the next generation of Pin1-targeted therapies. Further research will undoubtedly uncover additional layers of complexity in Pin1 biology, paving the way for more precise and effective therapeutic interventions.

References

- 1. Virtual screening identifies a PIN1 inhibitor with possible antiovarian cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. embopress.org [embopress.org]

- 8. Pin1 is overexpressed in breast cancer and cooperates with Ras signaling in increasing the transcriptional activity of c-Jun towards cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hippo and PI5P4K signaling intersect to control the transcriptional activation of YAP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activity and Affinity of Pin1 Variants [mdpi.com]

- 11. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]

The Discovery and Synthesis of Pin1 Modulators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of modulators targeting the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1). Pin1 is a critical regulator in various cellular processes, and its dysregulation is implicated in numerous diseases, including cancer and Alzheimer's disease, making it a compelling therapeutic target.[1] This document details the signaling pathways involving Pin1, methodologies for inhibitor screening and characterization, and a summary of key modulators with their corresponding inhibitory activities.

The Central Role of Pin1 in Cellular Signaling

Pin1 is a unique enzyme that specifically isomerizes the peptide bond preceding a proline residue that is phosphorylated on the adjacent serine or threonine (pSer/Thr-Pro).[2] This conformational change can have profound effects on the substrate protein's activity, stability, and subcellular localization, thereby modulating a multitude of signaling pathways.[3][4]

Pin1 is known to regulate several key oncogenic signaling pathways:

-

Ras/AP-1 Pathway: Pin1 directly interacts with c-Fos and c-Jun, components of the AP-1 transcription factor, enhancing their dimerization, DNA-binding activity, and transcriptional output.[3]

-

Wnt/β-catenin Pathway: Pin1 binds to phosphorylated β-catenin, catalyzing its isomerization and protecting it from degradation. This leads to the accumulation and nuclear translocation of β-catenin, promoting the transcription of target genes involved in cell proliferation.[3]

-

Hippo Pathway: Pin1 positively regulates the core components of the Hippo pathway, YAP and TAZ, by modulating their phosphorylation status and influencing their nuclear localization and transcriptional activity.[3]

-

NF-κB Pathway: Pin1 can bind to the p65 subunit of NF-κB, leading to its stabilization and enhanced inflammatory signaling.[5]

-

Insulin and Insulin-like Growth Factor (IGF-1) Signaling: Pin1 is intertwined with insulin signaling by promoting the phosphorylation and activation of Insulin Receptor Substrate 1 (IRS-1), which in turn activates the RAS-MAPK and PI3K-AKT-mTOR pathways.[6]

Below are diagrams illustrating the central role of Pin1 in these critical signaling cascades.

References

- 1. Prolyl isomerase Pin1 regulated signaling pathway revealed by Pin1 +/+ and Pin1 -/- mouse embryonic fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of the master cancer regulator Pin1 in the development and treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]

The Crucial Role of Post-Translational Modifications in the Function and Modulation of Pin1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is a unique enzyme that plays a pivotal role in regulating cellular signaling by catalyzing the isomerization of specific phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs in a wide range of proteins. This conformational change can profoundly impact the substrate protein's function, stability, subcellular localization, and interaction with other molecules. Consequently, Pin1 is implicated in a multitude of cellular processes, and its dysregulation is a hallmark of various diseases, including cancer and neurodegenerative disorders. The activity and function of Pin1 itself are intricately regulated by a variety of post-translational modifications (PTMs), making the study of these modifications crucial for understanding Pin1's role in health and disease and for the development of novel therapeutic strategies.

This technical guide provides an in-depth exploration of the post-translational modifications of Pin1 and introduces "Pin1 modulator 1," a compound that influences a key pathway regulated by Pin1. We will delve into the quantitative aspects of these modifications, provide detailed experimental protocols for their study, and visualize the complex signaling networks involving Pin1.

This compound: An Indirect Influencer of the Pin1-Regulated Wnt/β-Catenin Pathway

"this compound," also identified as compound IIb-219, is a molecule known to specifically target β-Catenin and inhibit the Wnt signaling pathway. While there is no direct evidence to suggest that this compound binds to and directly modulates Pin1, its action on the Wnt/β-catenin pathway is of significant interest in the context of Pin1 biology. Pin1 is a known regulator of β-catenin stability; it binds to phosphorylated β-catenin, preventing its degradation and thereby promoting Wnt signaling.[1][2] By inhibiting this pathway, this compound indirectly interfaces with a critical downstream consequence of Pin1 activity. Understanding this relationship is vital for researchers investigating the therapeutic potential of targeting the Pin1-Wnt axis.

Post-Translational Modifications of Pin1

The function of Pin1 is tightly controlled by a sophisticated network of post-translational modifications, including phosphorylation, ubiquitination, SUMOylation, and oxidation. These modifications can either enhance or inhibit Pin1's catalytic activity, alter its stability, and dictate its subcellular localization.[3][4]

Phosphorylation

Phosphorylation is a key PTM that regulates Pin1 function. Several kinases phosphorylate Pin1 at different residues, leading to diverse functional outcomes.

-

Inhibitory Phosphorylation: Phosphorylation of Ser16 in the WW domain by Protein Kinase A (PKA) and Aurora A has been shown to inhibit Pin1's ability to bind its substrates.[3][5] Similarly, Death-associated protein kinase 1 (DAPK1) phosphorylates Pin1 on Ser71, leading to the suppression of its catalytic activity and function.[3]

-

Activating/Stabilizing Phosphorylation: Conversely, phosphorylation at other sites can enhance Pin1 function. For instance, Polo-like kinase 1 (Plk1) phosphorylates Pin1 at Ser65, which prevents its ubiquitination and increases its stability.[3] Mixed-lineage kinase 3 (MLK3) phosphorylation at Ser138 enhances Pin1's nuclear localization and function.[3]

Ubiquitination

Ubiquitination is a critical PTM that primarily regulates protein stability. The ubiquitination of Pin1 is a key mechanism for controlling its cellular levels. As mentioned, Plk1-mediated phosphorylation at Ser65 protects Pin1 from ubiquitination and subsequent proteasomal degradation.[3] Down-regulation of Plk1 activity has been shown to enhance the ubiquitination of Pin1 by 4.5-fold compared to controls.

SUMOylation

SUMOylation, the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins, is another important regulatory mechanism for Pin1. Pin1 is SUMOylated on Lys6 in the WW domain and Lys63 in the PPIase domain.[1] This modification has been shown to decrease Pin1-induced cell proliferation and transformation.[3] The deSUMOylating enzyme SENP1 can reverse this modification, thereby promoting Pin1's oncogenic functions.

Oxidation

Oxidative stress can lead to the oxidation of cysteine residues in Pin1, which impacts its catalytic activity. The critical active site residue, Cysteine 113 (Cys113), is particularly sensitive to oxidation.[6] Oxidation of Cys113 to sulfinic acid (Cys-SO2H) results in the loss of Pin1's peptidyl-prolyl isomerase activity.[6][7] This oxidative inactivation of Pin1 has been implicated in the pathology of Alzheimer's disease.[8]

Data Presentation: Quantitative Insights into Pin1 Modulation and PTMs

The following tables summarize key quantitative data related to Pin1 inhibitors and the effects of its post-translational modifications.

| Inhibitor/Ligand | Target Domain | Method | Value | Reference |

| BJP-06-005-3 | Catalytic | PPIase assay | Apparent Ki = 48 nM | [9] |

| Ligand 2 | WW Domain | ELEBA | Kd = 66 ± 10 μM | |

| TME-001 | Catalytic | In vitro enzymatic assay | IC50 = 6.1 μM | [10] |

| PiB | Catalytic | Not specified | IC50 = 1.5 μM | [10] |

| Thiazole derivatives | Catalytic | Not specified | IC50 = 5.3 μM | [10] |

| Pyrimidine derivatives | Catalytic | Not specified | IC50 = 1.7 μM | [10] |

| Benzimidazole derivatives | Catalytic | Not specified | IC50 = 1.0 μM | [10] |

| AKBA derivative | Catalytic | Cell-based assay (PC-3) | IC50 = 40 nM | [10] |

| AKBA derivative | Catalytic | Cell-based assay (LNCaP) | IC50 = 270 nM | [10] |

Table 1: Quantitative Data for Pin1 Inhibitors and Ligands. This table provides a summary of the inhibitory constants (Ki and IC50) and dissociation constants (Kd) for various small molecules and peptides that target Pin1.

| Modification | Site(s) | Modifying Enzyme | Effect on Pin1 | Quantitative Change | Reference |

| Phosphorylation | Ser16 | PKA, Aurora A | Inhibition of substrate binding | - | [3][5] |

| Phosphorylation | Ser65 | Plk1 | Increased stability (prevents ubiquitination) | - | [3] |

| Phosphorylation | Ser71 | DAPK1 | Inhibition of catalytic activity | - | [3] |

| Phosphorylation | Ser138 | MLK3 | Increased nuclear localization and function | - | [3] |

| Ubiquitination | Not specified | - | Degradation | 4.5-fold increase upon Plk1 knockdown | |

| SUMOylation | Lys6, Lys63 | - | Inhibition of proliferation and transformation | - | [1][3] |

| Oxidation | Cys113 | Oxidative stress | Inhibition of catalytic activity | - | [6][8] |

Table 2: Summary of Pin1 Post-Translational Modifications and their Functional Consequences. This table outlines the key PTMs of Pin1, the amino acid residues involved, the enzymes responsible, and the resulting functional impact on Pin1.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study Pin1 and its post-translational modifications.

Protocol 1: In Vitro Pin1 Activity Assay (Chymotrypsin-Coupled Assay)

This assay measures the cis-trans isomerase activity of Pin1 using a colorimetric method.

Materials:

-

Recombinant human Pin1

-

Substrate: Suc-Ala-Glu-Pro-Phe-p-nitroanilide (Suc-AEPF-pNA)

-

Chymotrypsin

-

Assay buffer: 35 mM HEPES, pH 7.8

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the Suc-AEPF-pNA substrate in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of chymotrypsin in the assay buffer.

-

In a 96-well plate, add the assay buffer.

-

Add the recombinant Pin1 enzyme to the wells.

-

To test inhibitors, pre-incubate Pin1 with the compound for a specified time (e.g., 30 minutes at 4°C) before adding the substrate.

-

Initiate the reaction by adding the Suc-AEPF-pNA substrate to the wells.

-

Immediately add the chymotrypsin solution to all wells.

-

Measure the absorbance at 390-405 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes) using a spectrophotometer. The rate of increase in absorbance is proportional to the Pin1 activity.

Protocol 2: GST Pull-Down Assay for Pin1-Substrate Interaction

This assay is used to detect the physical interaction between Pin1 and a potential substrate protein.[11][12][13]

Materials:

-

GST-tagged Pin1 fusion protein (and GST alone as a control)

-

Glutathione-Sepharose beads

-

Cell lysate containing the protein of interest

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash buffer (e.g., PBS with 0.1% Triton X-100)

-

Elution buffer (e.g., 10 mM reduced glutathione in 50 mM Tris-HCl, pH 8.0)

-

SDS-PAGE gels and Western blotting reagents

-

Antibody against the protein of interest

Procedure:

-

Immobilization of GST-Pin1:

-

Incubate the GST-Pin1 fusion protein (and GST control) with equilibrated Glutathione-Sepharose beads for 1-2 hours at 4°C with gentle rotation.

-

Wash the beads three times with wash buffer to remove unbound protein.

-

-

Binding of Substrate:

-

Incubate the beads with the cell lysate for 2-4 hours or overnight at 4°C with gentle rotation.

-

-

Washing:

-

Wash the beads extensively (e.g., 5 times) with wash buffer to remove non-specific binding proteins.

-

-

Elution:

-

Elute the bound proteins by adding elution buffer and incubating for 10-15 minutes at room temperature.

-

Collect the eluate by centrifugation.

-

-

Analysis:

-

Analyze the eluates by SDS-PAGE followed by Western blotting using an antibody specific to the protein of interest to detect its interaction with Pin1.

-

Protocol 3: In Vitro Ubiquitination Assay for Pin1

This assay reconstitutes the ubiquitination cascade in a test tube to determine if Pin1 is a substrate for a specific E3 ubiquitin ligase.

Materials:

-

Recombinant Pin1

-

Recombinant E1 ubiquitin-activating enzyme

-

Recombinant E2 ubiquitin-conjugating enzyme

-

Recombinant E3 ubiquitin ligase of interest

-

Recombinant ubiquitin (and His-tagged or FLAG-tagged ubiquitin for pull-down)

-

Ubiquitination reaction buffer (containing ATP)

-

SDS-PAGE gels and Western blotting reagents

-

Anti-Pin1 antibody

Procedure:

-

In a microcentrifuge tube, combine the ubiquitination reaction buffer, ATP, ubiquitin, E1, E2, and the E3 ligase.

-

Add the recombinant Pin1 protein to the reaction mixture.

-

Incubate the reaction at 37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Analyze the reaction products by SDS-PAGE and Western blotting using an anti-Pin1 antibody. A ladder of higher molecular weight bands corresponding to ubiquitinated Pin1 will indicate a positive result.

Protocol 4: In Vitro SUMOylation Assay for Pin1

This protocol is used to determine if Pin1 can be SUMOylated in vitro.

Materials:

-

Recombinant GST-Pin1

-

Recombinant SUMO-activating enzyme (SAE1/SAE2)

-

Recombinant SUMO-conjugating enzyme (Ubc9)

-

Recombinant SUMO-1 protein

-

SUMOylation buffer (containing ATP)

-

SDS-PAGE gels and Western blotting reagents

-

Anti-GST or anti-Pin1 antibody

Procedure:

-

Set up the SUMOylation reaction by combining the SUMOylation buffer, ATP, SUMO-1, SAE1/SAE2, and Ubc9 in a microcentrifuge tube.

-

Add the recombinant GST-Pin1 protein to the mixture.

-

Incubate the reaction at 30°C for 2 hours.

-

Terminate the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Resolve the proteins by SDS-PAGE and analyze by Western blotting using an anti-GST or anti-Pin1 antibody to detect the higher molecular weight SUMOylated Pin1 species.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involving Pin1.

Caption: Regulation of Pin1 by Phosphorylation.

Caption: Pin1 Stability Regulation via Ubiquitination.

References

- 1. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]

- 2. Prolyl Isomerase Pin1 Regulates Neuronal Differentiation via β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Post-translational Modifications of the Peptidyl-Prolyl Isomerase Pin1 [frontiersin.org]

- 4. Post-translational Modifications of the Peptidyl-Prolyl Isomerase Pin1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Peroxide-mediated oxidation and inhibition of the peptidyl-prolyl isomerase Pin1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pin1 cysteine-113 oxidation inhibits its catalytic activity and cellular function in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]

- 12. goldbio.com [goldbio.com]

- 13. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]

Pin1 Modulator 1: A Comprehensive Technical Guide to its Effects on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

The peptidyl-prolyl cis-trans isomerase Pin1 is a critical regulator of numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer. Pin1's catalytic activity, which involves the isomerization of specific phosphorylated serine/threonine-proline motifs, results in conformational changes in its substrate proteins. This modulation can profoundly impact protein stability, subcellular localization, and protein-protein interactions, ultimately leading to significant alterations in gene expression. This technical guide provides an in-depth analysis of the effects of Pin1 modulators on gene expression, with a focus on the well-characterized inhibitor Juglone. We present quantitative gene expression data, detailed experimental protocols for assessing these changes, and visual representations of the key signaling pathways and experimental workflows involved.

Introduction to Pin1 and its Role in Gene Regulation

Pin1 is a unique enzyme that acts as a molecular switch, influencing the function of a multitude of proteins involved in cell signaling and gene transcription.[1] Its substrates include a wide array of transcription factors, co-regulators, and components of the core transcriptional machinery, such as RNA Polymerase II (RNAP II).[2][3] By catalyzing the cis-trans isomerization of pSer/Thr-Pro motifs, Pin1 can:

-

Alter Transcription Factor Activity: Pin1 can modulate the stability, DNA binding affinity, and interaction with co-activators or co-repressors of key transcription factors like p53, c-Myc, NF-κB, and β-catenin.[3][4]

-

Regulate RNA Polymerase II Function: Pin1 interacts with the C-terminal domain (CTD) of RNAP II, influencing its phosphorylation status and thereby controlling the different stages of transcription, from initiation to elongation and termination.[2][5]

-

Impact mRNA Stability: Pin1 can also exert post-transcriptional control by interacting with RNA-binding proteins that regulate the stability of specific mRNA transcripts.[6]

Given its central role in gene expression, the modulation of Pin1 activity presents a promising therapeutic strategy for diseases driven by aberrant gene regulation.

Quantitative Effects of Pin1 Modulator 1 (Juglone) on Gene Expression

To illustrate the impact of Pin1 inhibition on the transcriptome, we summarize microarray data from a study investigating the effects of Pin1 knockdown in the androgen-dependent (LNCaP) and androgen-independent (DU145) prostate cancer cell lines.[2] The data reveals that while Pin1 inhibition suppresses the proliferation of both cell lines, the specific gene expression changes can be cell-type dependent.[2]

Table 1: Summary of Gene Expression Changes Following Pin1 Knockdown in Prostate Cancer Cell Lines [2]

| Cell Line | Total Genes with >1.5-fold Change | Genes with Increased Expression | Genes with Decreased Expression |

| LNCaP & DU145 (Combined) | 5461 | 3092 | 2369 |

Data summarized from a microarray analysis following treatment with Pin1 siRNA.[2]

Table 2: Examples of Transcription Factors Regulating Genes Affected by Pin1 Knockdown [2]

| Cell Line | Transcription Factors with Altered Target Gene Expression |

| LNCaP | Nrf, AR, SP-1, c-Myc, E2F, NF-κB |

| DU145 | Nrf, STAT, p53, HSF, c-Jun |

This table highlights the diverse transcriptional programs influenced by Pin1 in different cellular contexts.[2]

Key Signaling Pathways Modulated by Pin1

Pin1 is a critical node in several signaling pathways that converge on the regulation of gene expression. Inhibition of Pin1 can therefore have widespread effects on cellular function.

Caption: Major signaling pathways regulated by Pin1.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of Pin1 modulators on gene expression.

Cell Culture and Treatment with Pin1 Modulator

Caption: General workflow for cell treatment.

Protocol:

-

Cell Seeding: Plate cells (e.g., LNCaP or DU145) in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.

-

Preparation of Pin1 Modulator: Prepare a stock solution of the Pin1 modulator (e.g., Juglone in DMSO). Dilute the stock solution in fresh culture medium to the desired final concentration (e.g., 10 µM for Juglone).[2]

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the Pin1 modulator or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for the desired time period (e.g., 48 hours).[2]

-

Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them for downstream applications such as RNA or protein extraction.

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

Protocol:

-

RNA Isolation: Extract total RNA from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and random primers.

-

qRT-PCR: Perform real-time PCR using a qPCR instrument, SYBR Green master mix, and gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Data Analysis: Calculate the relative gene expression changes using the 2-ΔΔCt method.[7]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

References

- 1. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pin1 Inhibitor Juglone Exerts Anti-Oncogenic Effects on LNCaP and DU145 Cells despite the Patterns of Gene Regulation by Pin1 Differing between These Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Pinning Down the Transcription: A Role for Peptidyl-Prolyl cis-trans Isomerase Pin1 in Gene Expression [frontiersin.org]

- 4. Pinning Down the Transcription: A Role for Peptidyl-Prolyl cis-trans Isomerase Pin1 in Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Active Pin1 is a key target of all-trans retinoic acid in acute promyelocytic leukemia and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Prolyl Isomerase Pin1 Regulates mRNA Levels of Genes with Short Half-Lives by Targeting Specific RNA Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pin1 inhibition reverses the acquired resistance of human hepatocellular carcinoma cells to Regorafenib via the Gli1/Snail/E-cadherin pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pin1 Cellular Localization Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is a unique enzyme that plays a critical role in the regulation of cellular signaling by catalyzing the isomerization of specific phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs in a multitude of proteins.[1][2] This conformational change can profoundly impact the substrate protein's function, stability, and subcellular localization.[3][4] Given that Pin1 is overexpressed in many human cancers and its dysregulation is implicated in neurodegenerative diseases like Alzheimer's, understanding the spatiotemporal control of Pin1 activity is of paramount importance for therapeutic development.[1][4] A key aspect of this control is its own cellular localization. While predominantly found in the nucleus, Pin1 shuttles between the nucleus and cytoplasm, a process that is tightly regulated and crucial for its function.[1][2]

This technical guide provides a comprehensive overview of the methodologies used to study the cellular localization of Pin1 and its modulation. It details experimental protocols, presents quantitative data from key studies, and visualizes the complex signaling and experimental workflows involved. For the purpose of this guide, we will consider "Pin1 modulator 1" as a representative modulator, which could be an interacting protein (e.g., a kinase) or a small molecule inhibitor.

Regulation of Pin1 Cellular Localization

Pin1's subcellular distribution is not static; it is dynamically regulated by a variety of factors, including post-translational modifications (PTMs) and interactions with other proteins. Although Pin1 is a small protein (18 kDa) and lacks a classical nuclear localization signal (NLS) or nuclear export signal (NES), its localization is nonetheless tightly controlled.[1]

Nuclear Import and Export

Initial studies suggested Pin1 lacked defined import/export signals; however, a novel nuclear localization signal has been identified within its PPIase domain.[1][5][6] The interaction with importin α5 is thought to mediate its nuclear import.[1] The precise mechanisms governing its nuclear export are less clear but are influenced by its interaction with phosphorylated substrates.

Post-Translational Modifications: A Key Regulatory Switch

Post-translational modifications are critical in dictating Pin1's subcellular address. Phosphorylation and oxidation are two of the most well-studied modifications in this context.

-

Phosphorylation: Kinases can phosphorylate Pin1 at multiple sites, with differing effects on its localization. For instance, Death-Associated Protein Kinase 1 (DAPK1) phosphorylates Pin1 on Ser71 within its catalytic domain.[7][8][9] This phosphorylation event inhibits Pin1's catalytic activity and, importantly, its nuclear localization.[7][8][9]

-

Oxidation: Oxidative stress can lead to the oxidation of a critical cysteine residue (Cys113) in the catalytic site of Pin1. This modification not only inactivates the enzyme but also promotes its translocation from the nucleus to the cytoplasm.

The interplay of these modifications provides a sophisticated mechanism for rapidly modulating Pin1's availability in different cellular compartments in response to various stimuli.

Signaling Pathway: DAPK1-Mediated Regulation of Pin1 Localization

The regulation of Pin1's cellular localization by DAPK1 is a prime example of how upstream signaling pathways can control Pin1 function. DAPK1, a known tumor suppressor, acts as a negative regulator of the oncogenic functions of Pin1.[8]

Quantitative Analysis of Pin1 Subcellular Localization

Quantifying the distribution of Pin1 between the nucleus and cytoplasm is essential for understanding the effects of various modulators. This is typically achieved through subcellular fractionation followed by Western blotting or through quantitative immunofluorescence microscopy. Below are tables summarizing representative findings on Pin1 expression and localization.

Table 1: Pin1 Protein Expression Levels in Normal and Cancer Cell Lines

| Cell Line | Cell Type | Pin1:Actin Ratio (Mean ± SD) | Reference |

| Normal | |||

| HMEpC | Normal Mammary Epithelial | 0.1 ± 0.05 | [10] |

| PrEC | Normal Prostate Epithelial | 0.2 ± 0.08 | [10] |

| WI-38 | Normal Lung Fibroblast | 0.3 ± 0.1 | [10] |

| Cancerous | |||

| MCF7 | Breast Cancer | 1.5 ± 0.3 | [10][11] |

| T47D | Breast Cancer | 1.8 ± 0.4 | [11] |

| LNCaP | Prostate Cancer | 2.5 ± 0.6 | [3] |

| DU145 | Prostate Cancer | 2.1 ± 0.5 | [3] |

| Caco-2 | Colorectal Cancer | High Expression | [12] |

Data are semi-quantitative and represent relative expression levels. Actual values can vary based on experimental conditions.

Table 2: Modulation of Pin1 Subcellular Localization

| Condition/Modulator | Cell Line/System | Primary Localization | Effect on Localization | Reference(s) |

| Basal State (untreated) | Most cell lines | Predominantly Nuclear | - | [1][2] |

| DAPK1 Overexpression | Breast Cancer | Cytoplasmic | Phosphorylation at Ser71 inhibits nuclear import. | [7][8][9] |

| Oxidative Stress (H₂O₂) | Neuroblastoma | Cytoplasmic | Oxidation of Cys113 promotes nuclear export. | |

| Treatment with Juglone (Pin1 inhibitor) | Prostate Cancer | Not explicitly stated | Inhibits Pin1 activity, leading to reduced cell proliferation. | [3][4] |

| Interaction with p-Tau | Neurons (FTD) | Cytoplasmic | Shift from nucleus to cytoplasm in disease state. | |

| Point mutations in PPIase domain (basic residues) | Not specified | Cytoplasmic | Compromises nuclear localization. | [13] |

Experimental Protocols

Detailed and robust experimental protocols are the cornerstone of reliable cellular localization studies. The following sections provide step-by-step methodologies for the key techniques used to investigate Pin1's subcellular distribution.

Experimental Workflow for Studying Pin1 Localization

A typical investigation into the effect of a modulator on Pin1's cellular localization follows a multi-step workflow, combining qualitative and quantitative techniques to build a comprehensive picture.

References

- 1. PIN1 - Wikipedia [en.wikipedia.org]

- 2. uniprot.org [uniprot.org]

- 3. Pin1 Inhibitor Juglone Exerts Anti-Oncogenic Effects on LNCaP and DU145 Cells despite the Patterns of Gene Regulation by Pin1 Differing between These Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The kingdom of the prolyl-isomerase Pin1: The structural and functional convergence and divergence of Pin1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The kingdom of the prolyl-isomerase Pin1: The structural and functional convergence and divergence of Pin1 [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Death-Associated Protein Kinase 1 as a Promising Drug Target in Cancer and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Death-associated protein kinase 1 phosphorylates Pin1 and inhibits its prolyl isomerase activity and cellular function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prevalent Overexpression of Prolyl Isomerase Pin1 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pin1 is overexpressed in breast cancer and cooperates with Ras signaling in increasing the transcriptional activity of c-Jun towards cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]

- 13. PIN1 peptidylprolyl cis/trans isomerase, NIMA-interacting 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

Preclinical Profile of Pin1 Modulators: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research findings for representative Pin1 modulators. Pin1, a peptidyl-prolyl cis-trans isomerase, is a critical regulator of numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders.[1][2] Consequently, the development of small molecule modulators targeting Pin1 is an active area of research. This document summarizes key quantitative data, experimental methodologies, and relevant signaling pathways for prominent Pin1 inhibitors.

Quantitative Data Summary

The following table summarizes the in vitro potency of several well-characterized Pin1 inhibitors. These compounds demonstrate a range of potencies and mechanisms of action, highlighting the diverse chemical scaffolds being explored for Pin1 inhibition.

| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Notes |

| API-1 | Pin1 | Cell-free enzymatic assay | 72.3 | - | A specific inhibitor that targets the peptidyl-prolyl isomerase domain.[3] |

| KPT-6566 | Pin1 | PPIase activity assay | 640 | 625.2 | A covalent inhibitor that binds to the catalytic site of Pin1.[4] |

| Sulfopin (PIN1-3) | Pin1 | Fluorescence-polarization assay | - | 17 | A highly selective covalent inhibitor.[5] |

| Sulfopin (PIN1-3) | Pin1 | PPIase enzymatic activity-based assay | - | 211 | |

| PIN1 degrader-1 | Pin1 | Not Specified | 21.5 | - | Forms a covalent bond with Cys113 of Pin1, leading to its degradation.[4] |

| VS1 | Pin1 | Enzymatic inhibition assay | 6,400 | - | Identified through virtual screening.[6] |

| VS2 | Pin1 | Enzymatic inhibition assay | 29,300 | - | Identified through virtual screening.[6] |

| All-trans retinoic acid (ATRA) | Pin1 | Enzymatic inhibition assay | 33,200 | - | A reference Pin1 inhibitor.[6] |

Signaling Pathways and Mechanisms of Action

Pin1 exerts its influence by catalyzing the cis-trans isomerization of pSer/Thr-Pro motifs within a multitude of substrate proteins.[7][5][8] This conformational change can profoundly impact protein stability, localization, and activity, thereby regulating key signaling pathways involved in cell proliferation, survival, and differentiation.[2][5][9]

One of the central roles of Pin1 in cancer is its ability to simultaneously activate oncogenes and inactivate tumor suppressors.[10] For instance, Pin1 can stabilize oncoproteins like c-Myc and Cyclin D1, while promoting the degradation of tumor suppressors such as p53.[9][11]

Pin1 inhibitors function by blocking the catalytic activity of Pin1, thereby preventing the conformational changes in its downstream targets. For instance, the covalent inhibitor KPT-6566 binds to the catalytic site of Pin1, leading to its degradation and subsequent induction of DNA damage and cell death specifically in cancer cells.[12] Some inhibitors, like API-1, up-regulate miRNA biogenesis, which in turn suppresses hepatocellular carcinoma development.[3]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of preclinical findings. Below are outlines of common assays used in the evaluation of Pin1 modulators.

Pin1 PPIase Enzymatic Assay

This assay measures the catalytic activity of Pin1 by monitoring the isomerization of a phosphorylated substrate peptide.

Principle: The assay relies on the differential sensitivity of the cis and trans isomers of the pSer/Thr-Pro bond to a specific protease. When Pin1 catalyzes the conversion from the cis to the trans form, the peptide becomes susceptible to cleavage by the protease, releasing a detectable signal (e.g., a fluorophore or chromophore).

General Protocol:

-

Reagents and Materials: Recombinant human Pin1, a synthetic peptide substrate (e.g., Ac-Phe-Phe-pSer-Pro-Arg-Lys-Lys-AMC), a protease (e.g., chymotrypsin), assay buffer.

-

Assay Procedure:

-

Incubate Pin1 with the test compound (Pin1 modulator) for a defined period at room temperature.

-

Initiate the reaction by adding the peptide substrate.

-

Allow the isomerization reaction to proceed for a specific time.

-

Add the protease to cleave the trans-isomer of the substrate.

-

Measure the resulting signal (e.g., fluorescence) over time using a plate reader.

-

-

Data Analysis: The rate of the reaction is proportional to the Pin1 activity. The IC50 value of the inhibitor is determined by plotting the reaction rate against a range of inhibitor concentrations.

Fluorescence Polarization (FP)-Based Binding Assay

This assay is used to determine the binding affinity of a compound to Pin1.

Principle: A fluorescently labeled peptide that binds to Pin1 will have a higher fluorescence polarization value compared to the free peptide in solution due to its slower tumbling rate when bound to the larger protein. An inhibitor that competes with the fluorescent peptide for binding to Pin1 will cause a decrease in the fluorescence polarization signal.

General Protocol:

-

Reagents and Materials: Recombinant human Pin1, a fluorescently labeled peptide probe, assay buffer.

-

Assay Procedure:

-

In a microplate, add Pin1, the fluorescent peptide probe, and varying concentrations of the test compound.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Measure the fluorescence polarization using a suitable plate reader.

-

-

Data Analysis: The decrease in fluorescence polarization is plotted against the inhibitor concentration to determine the Ki or IC50 value.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

These assays are used to assess the effect of Pin1 modulators on the proliferation and viability of cancer cells.

Principle: The MTT assay measures the metabolic activity of cells by the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells. The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active cells.

General Protocol (CellTiter-Glo®):

-

Cell Culture: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the Pin1 modulator for a specified period (e.g., 48-72 hours).

-

Assay Procedure:

-

Equilibrate the plate to room temperature.

-

Add the CellTiter-Glo® reagent to each well.

-

Mix to induce cell lysis and release ATP.

-

Incubate at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis: The luminescent signal is proportional to the number of viable cells. The GI50 (concentration for 50% growth inhibition) or IC50 value is calculated by plotting cell viability against the modulator concentration.

Conclusion

The preclinical data for various Pin1 modulators demonstrate the therapeutic potential of targeting this enzyme in diseases such as cancer. The diverse chemical structures and mechanisms of action of the identified inhibitors provide a strong foundation for further drug development efforts. The experimental protocols outlined in this guide serve as a basis for the continued investigation and characterization of novel Pin1-targeted therapies. Future research will likely focus on improving the selectivity and bioavailability of these compounds to translate the promising preclinical findings into clinical applications.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]

- 6. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological Function of Pin1 in Vivo and Its Inhibitors for Preclinical Study: Early Development, Current Strategies, and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of eukaryotic protein kinases by Pin1, a peptidyl-prolyl isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclic Peptidyl Inhibitors against Human Peptidyl-Prolyl Isomerase Pin1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peptidyl-prolyl isomerase PIN1 as a pivotal regulator of cancer progression and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The role of the master cancer regulator Pin1 in the development and treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Pin1 modulator 1 regulation of cell cycle progression

An In-depth Technical Guide on the Core of Pin1 Modulator 1 Regulation of Cell Cycle Progression

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The peptidyl-prolyl cis-trans isomerase, Pin1, is a critical regulator of cell cycle progression, acting as a molecular switch that controls the function of numerous phosphoproteins.[1][2] Pin1 specifically recognizes and isomerizes phosphorylated Serine/Threonine-Proline (pSer/Thr-Pro) motifs, inducing conformational changes that affect substrate stability, localization, and activity.[1][2][3] Its dysregulation is implicated in various pathologies, particularly cancer, where it is frequently overexpressed.[1][4] Pin1 modulates key cell cycle regulators, including Cyclin D1, Rb, p53, and p27, primarily influencing the G1/S and G2/M transitions.[1][2] This guide provides a detailed examination of the signaling pathways governed by Pin1, summarizes the effects of its modulation, and offers comprehensive protocols for key experimental assays used in its study.

The Role of Pin1 in Cell Cycle Control

Pin1 contains an N-terminal WW domain that binds to specific pSer/Thr-Pro motifs and a C-terminal PPIase domain that catalyzes the cis-trans isomerization of the peptide bond.[1][5] While Pin1 protein levels do not significantly fluctuate during the cell cycle, its activity is directed by the phase-specific phosphorylation and expression of its binding partners.[1][5]

Regulation of the G1/S Transition

Pin1 is a central figure in the G1/S checkpoint, where it promotes cell cycle entry through multiple synergistic actions on key regulatory proteins.[1][6]

-

Cyclin D1: Pin1 positively regulates Cyclin D1, a crucial factor for G1 progression, at both the transcriptional and post-translational levels.[1][7]

-

Transcriptional Regulation: Pin1 enhances the transcriptional activity of c-Jun and β-catenin, which in turn increases Cyclin D1 mRNA expression.[5][8][9]

-

Post-Translational Regulation: Following phosphorylation on the Thr286-Pro motif by GSK-3β, Cyclin D1 is typically exported from the nucleus for degradation.[8] Pin1 binds to this phosphorylated motif, inhibiting nuclear export and stabilizing Cyclin D1 in the nucleus.[5][7][8]

-

-

Retinoblastoma Protein (Rb): Rb is a key tumor suppressor that inhibits G1-S transition by sequestering the E2F transcription factor.[1][5] Pin1 directly binds to phosphorylated Rb, promoting its hyperphosphorylation by CDKs. This results in the release and activation of E2F.[1][5]

-

E2F and the Positive Feedback Loop: Activated E2F initiates the transcription of genes necessary for S phase. Notably, E2F can bind to the Pin1 promoter and enhance its expression, creating a positive feedback loop that reinforces the commitment to cell cycle progression.[1][5]

-

p27/Kip1: The CDK inhibitor p27 negatively regulates the G1-S transition by inhibiting Cyclin E-CDK2.[1] Paradoxically, while Pin1 expression leads to increased p27 protein levels, it also promotes S-phase entry.[10][11] This is because Pin1 binds to p27 at the phosphorylated Thr187-Pro motif and attenuates its inhibitory activity on CDK2, thereby increasing CDK2 kinase activity.[1][10][11]

-

Cyclin E: Proper cell cycle progression requires the timely degradation of Cyclin E after the G1-S transition.[1][5] Pin1 interacts with Cyclin E phosphorylated at the Thr380-Pro motif, facilitating its interaction with the E3 ligase FBXW7 and subsequent degradation.[1][5]

Regulation of the G2/M Transition

Pin1 was initially identified as a mitotic regulator and plays a significant role in the G2/M checkpoint. It interacts with and modulates the function of several key mitotic proteins, including Cdc25C, Wee1, and Plk1, thereby regulating the activity of the master mitotic kinase, CDK1.[6][12]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the core regulatory networks controlled by Pin1 during cell cycle progression.

References

- 1. Landscape of Pin1 in the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Landscape of Pin1 in the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The isomerase PIN1 controls numerous cancer-driving pathways and is a unique drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PIN1 in Cell Cycle Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. The prolyl isomerase Pin1 as a molecular switch to determine the fate of phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pin1 is overexpressed in breast cancer and cooperates with Ras signaling in increasing the transcriptional activity of c-Jun towards cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The peptidyl-prolyl isomerase PIN1 relieves cyclin-dependent kinase 2 (CDK2) inhibition by the CDK inhibitor p27 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | PIN1 in Cell Cycle Control and Cancer [frontiersin.org]

The Role of Pin1 Modulation in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The peptidyl-prolyl cis-trans isomerase, Pin1, has emerged as a critical regulator in the pathogenesis of several neurodegenerative diseases. By catalyzing the isomerization of specific pSer/Thr-Pro motifs, Pin1 influences the conformation, function, and stability of key proteins implicated in Alzheimer's Disease (AD), Parkinson's Disease (PD), and Amyotrophic Lateral Sclerosis (ALS). In AD, Pin1's interplay with Tau and Amyloid Precursor Protein (APP) presents a compelling therapeutic target. In PD, its involvement in α-synuclein aggregation highlights another avenue for intervention. Evidence also suggests a role for Pin1 in the pathobiology of ALS. This technical guide provides an in-depth overview of Pin1's involvement in these disorders, presenting quantitative data on Pin1 modulators, detailed experimental protocols for their study, and visual representations of the core signaling pathways.

Introduction to Pin1

Pin1 is a unique enzyme that specifically recognizes and isomerizes the peptide bond preceding a proline residue that is phosphorylated on the adjacent serine or threonine.[1][2] This conformational change can have profound effects on the substrate protein's function, stability, and subcellular localization.[3][4][5] Structurally, Pin1 consists of two main domains: an N-terminal WW domain that binds to the phosphorylated Ser/Thr-Pro motif, and a C-terminal peptidyl-prolyl isomerase (PPIase) domain that catalyzes the cis-trans isomerization.[5][6]

Pin1 in Alzheimer's Disease

In the context of Alzheimer's Disease, Pin1 plays a largely protective role. Its dysregulation is linked to the two primary pathological hallmarks of AD: neurofibrillary tangles (NFTs) composed of hyperphosphorylated Tau and senile plaques consisting of amyloid-beta (Aβ) peptides.[2]

Regulation of Tau Phosphorylation

Pin1 binds to the phosphorylated Thr231-Pro motif in Tau, catalyzing its isomerization from a pathogenic cis conformation to a non-pathogenic trans conformation.[2][7] The trans conformation is more readily dephosphorylated by protein phosphatase 2A (PP2A), promoting Tau's normal function of microtubule binding and stability.[2][7] In AD brains, Pin1 levels are often depleted, leading to an accumulation of the pathogenic cis-pTau, which is prone to hyperphosphorylation and aggregation into NFTs.[2][7]

Modulation of Amyloid Precursor Protein (APP) Processing

Pin1 also interacts with the amyloid precursor protein (APP). It binds to the phosphorylated Thr668-Pro motif within the APP intracellular domain.[7] This interaction promotes the non-amyloidogenic processing of APP, which precludes the formation of Aβ peptides. Conversely, a deficiency in Pin1 activity is associated with increased processing of APP through the amyloidogenic pathway, leading to elevated Aβ production and plaque formation.[3][8]

Signaling Pathway: Pin1 in Alzheimer's Disease

Caption: Pin1's protective role in Alzheimer's Disease.

Pin1 in Parkinson's Disease

In contrast to its role in AD, Pin1 appears to have a pro-pathogenic function in Parkinson's Disease. Pin1 has been found to be upregulated in the substantia nigra of PD patients and in experimental models of the disease.[9][10]

Facilitation of α-Synuclein Aggregation

The hallmark pathology of PD is the presence of Lewy bodies, which are primarily composed of aggregated α-synuclein. Pin1 does not directly bind to α-synuclein but is thought to facilitate its aggregation indirectly.[11] Pin1 interacts with synphilin-1, a protein known to associate with α-synuclein, promoting the formation of inclusions. Overexpression of Pin1 has been shown to increase the insolubility and half-life of α-synuclein, contributing to the formation of aggregates.[1]

Signaling Pathway: Pin1 in Parkinson's Disease

Caption: Pin1's pro-pathogenic role in Parkinson's Disease.

Pin1 in Amyotrophic Lateral Sclerosis (ALS)

The role of Pin1 in ALS is less defined than in AD and PD, but emerging evidence suggests its involvement. Studies have shown altered Pin1 expression in the spinal motor neurons of sporadic ALS (sALS) patients.[10][12]

Association with TDP-43 Pathology

In sALS, motor neurons with cytoplasmic inclusions of TAR DNA-binding protein 43 (TDP-43) were found to have higher levels of Pin1 expression.[10] This suggests a potential compensatory mechanism or a role for Pin1 in the cellular response to TDP-43 pathology.[10][12] Pin1 is known to regulate the activity of adenosine deaminase acting on RNA 2 (ADAR2), an enzyme whose deficiency is implicated in sALS.[10][12] The increased Pin1 expression in affected neurons may be an attempt to restore ADAR2 function.[10][12]

Logical Relationship: Pin1 in ALS

Caption: Postulated role of Pin1 in ALS pathology.

Quantitative Data on Pin1 Modulators

The development of small molecule modulators of Pin1 is an active area of research. The following tables summarize key quantitative data for some of the investigated Pin1 inhibitors. Data on specific Pin1 activators remains limited in the public domain.

| Pin1 Inhibitor | Target Disease Model | Assay Type | IC50 / Ki | Reference |

| Juglone | Parkinson's Disease (in vitro) | PPIase Inhibition Assay | IC50: ~5 µM | [10] |

| BJP-06-005-3 | Pancreatic Cancer (in vitro) | PPIase Inhibition Assay | Ki: 48 nM | [8] |

| VS1 | Cancer (in vitro) | Enzymatic Inhibition Assay | IC50: 6.4 µM | [13] |

| VS2 | Cancer (in vitro) | Enzymatic Inhibition Assay | IC50: 29.3 µM | [13] |

| All-trans retinoic acid (ATRA) | Cancer (in vitro) | Enzymatic Inhibition Assay | IC50: 33.2 µM | [5] |

Detailed Experimental Protocols

Pin1 Peptidyl-Prolyl Isomerase (PPIase) Activity Assay

This protocol is adapted from methods utilizing a chymotrypsin-coupled spectrophotometric assay.[8][14]

Objective: To measure the enzymatic activity of Pin1 and assess the potency of Pin1 inhibitors.

Materials:

-

Recombinant human Pin1

-

Substrate: Suc-Ala-Glu-Pro-Phe-p-nitroanilide (Suc-AEPF-pNA)

-

α-Chymotrypsin

-

Assay Buffer: 35 mM HEPES, pH 7.8

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 390 nm

Procedure:

-

Prepare a stock solution of the substrate in a solution of 0.5 M LiCl in trifluoroethanol.

-

Prepare serial dilutions of the test inhibitor compound in the assay buffer.

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Recombinant Pin1 (final concentration ~20-50 nM)

-

Test inhibitor at various concentrations

-

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

Initiate the reaction by adding the substrate solution to each well.

-

Immediately add α-chymotrypsin to each well.

-

Measure the absorbance at 390 nm kinetically over 5-10 minutes at room temperature. The rate of p-nitroaniline release is proportional to the rate of cis-to-trans isomerization of the substrate by Pin1.

-

Calculate the initial reaction velocities and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Western Blot Analysis of Tau Phosphorylation

This protocol provides a general workflow for assessing the phosphorylation status of Tau in cell lysates or tissue homogenates.[1][2][11][15][16]

Objective: To detect and quantify the levels of total and phosphorylated Tau.

Materials:

-

Cell or tissue samples

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies: anti-total Tau, anti-phospho-Tau (e.g., AT8 for pSer202/Thr205, PHF1 for pSer396/Ser404)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lysate Preparation: Homogenize tissue or lyse cells in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated Tau signal to the total Tau signal.

Co-Immunoprecipitation of Pin1 and its Substrates

This protocol describes the co-immunoprecipitation of Pin1 and a putative interacting protein (e.g., Tau).[17][18]

Objective: To determine if Pin1 physically interacts with a specific protein in a cellular context.

Materials:

-

Cell lysate

-

Co-IP Lysis Buffer (a milder buffer than for Western blotting, e.g., Tris-based buffer with 150 mM NaCl and 0.5% NP-40)

-

Primary antibody against Pin1 (for immunoprecipitation)

-

Protein A/G magnetic beads

-

Primary antibody against the putative interacting protein (for Western blotting)

-

IgG control antibody

Procedure:

-

Lysate Preparation: Prepare cell lysate using the Co-IP lysis buffer.

-

Pre-clearing: Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and collect the supernatant.

-

Immunoprecipitation: To the pre-cleared lysate, add the anti-Pin1 antibody or an IgG control and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads and wash them 3-5 times with ice-cold Co-IP lysis buffer.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted samples by Western blotting using an antibody against the putative interacting protein. A band in the Pin1 IP lane, but not in the IgG control lane, indicates an interaction.

α-Synuclein Aggregation Assay

This protocol is based on the Thioflavin T (ThT) fluorescence assay to monitor α-synuclein aggregation in vitro.[4][9][19][20][21]

Objective: To measure the kinetics of α-synuclein fibril formation and assess the effect of Pin1 modulators on this process.

Materials:

-

Recombinant human α-synuclein

-

Thioflavin T (ThT)

-

Aggregation Buffer (e.g., PBS, pH 7.4)

-

96-well black, clear-bottom microplate

-

Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

-

Preparation: Prepare a stock solution of ThT in the aggregation buffer. Prepare solutions of α-synuclein monomer in the aggregation buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Aggregation Buffer

-

ThT (final concentration ~10-20 µM)

-

Test compound (Pin1 or other modulators)

-

α-synuclein (final concentration ~50-100 µM)

-

-

Incubation and Measurement: Incubate the plate at 37°C with continuous shaking in the plate reader.

-

Data Acquisition: Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 72 hours.

-

Analysis: Plot the fluorescence intensity versus time. The resulting sigmoidal curve represents the kinetics of aggregation, with the lag phase, elongation phase, and plateau phase. Analyze the lag time and the maximum fluorescence intensity to assess the effect of the test compounds on aggregation.

Experimental Workflows and Logical Relationships

Workflow for Screening Pin1 Inhibitors

Caption: A typical workflow for identifying and validating Pin1 inhibitors.

Conclusion

Pin1's multifaceted role in neurodegenerative diseases makes it a compelling and complex therapeutic target. In Alzheimer's Disease, activating Pin1 or preserving its function holds promise for mitigating both Tau and Aβ pathologies. Conversely, in Parkinson's Disease, inhibiting Pin1 may be a viable strategy to prevent α-synuclein aggregation. The involvement of Pin1 in ALS, while still under investigation, suggests that modulating its activity could also have therapeutic benefits in this devastating disease. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working to unravel the complexities of Pin1's function and to develop novel therapeutics for these challenging neurodegenerative disorders. Further research, particularly into the development and characterization of specific Pin1 activators, is crucial for advancing this promising field.

References

- 1. 2.5. Western blot for phosphorylated Tau [bio-protocol.org]

- 2. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pin1 dysregulation helps to explain the inverse association between cancer and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation and Screening of Catalytic Amyloid Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of the Tau Interactome in Human Brain Reveals Isoform-Dependent Interaction with 14-3-3 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Peptidyl-Prolyl Cis/Trans Isomerase Pin1 and Alzheimer’s Disease [frontiersin.org]

- 8. Pin1 in Alzheimer’s disease: multiple substrates, one regulatory mechanism? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]

- 10. Prolyl Isomerase Pin1 Expression in the Spinal Motor Neurons of Patients With Sporadic Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Prolyl Isomerase Pin1 Expression in the Spinal Motor Neurons of Patients With Sporadic Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pin1 Modulation in Physiological Status and Neurodegeneration. Any Contribution to the Pathogenesis of Type 3 Diabetes? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activity and Affinity of Pin1 Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]

- 16. Western blotting [bio-protocol.org]

- 17. Co-immunoprecipitation with Tau Isoform-specific Antibodies Reveals Distinct Protein Interactions and Highlights a Putative Role for 2N Tau in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Co-Immunoprecipitation from Brain | Springer Nature Experiments [experiments.springernature.com]

- 19. files.core.ac.uk [files.core.ac.uk]

- 20. innoprot.com [innoprot.com]

- 21. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]

Pin1 Modulator 1: A Technical Guide to its Impact on Protein Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The peptidyl-prolyl cis-trans isomerase Pin1 is a critical regulator of protein function, acting as a molecular switch that specifically recognizes and remodels phosphorylated Serine/Threonine-Proline (pSer/Thr-Pro) motifs. This isomerization event can have profound consequences on a substrate's conformation, stability, localization, and interaction with other proteins, thereby fine-tuning phosphorylation-driven signaling events. Dysregulation of Pin1 activity is implicated in numerous human diseases, including cancer and neurodegenerative disorders such as Alzheimer's disease. This technical guide provides an in-depth overview of the impact of Pin1 modulators on protein phosphorylation. It summarizes quantitative data on the effects of these modulators, details key experimental protocols for their study, and visualizes the core signaling pathways and experimental workflows involved. For the purpose of this guide, "Pin1 modulator 1" will be representative of well-characterized Pin1 inhibitors, such as Juglone and All-Trans Retinoic Acid (ATRA), which are frequently used to probe Pin1 function.

The Role of Pin1 in Phosphorylation-Dependent Signaling

Pin1 is unique in its ability to catalyze the cis-trans isomerization of the peptide bond preceding a proline residue, but only when the serine or threonine immediately before it is phosphorylated. This post-phosphorylation regulatory layer is crucial in a multitude of cellular processes.

-

In Cancer: Pin1 is frequently overexpressed in various human cancers and often correlates with poor prognosis.[1] It acts as an amplifier of oncogenic pathways by stabilizing oncoproteins like c-Myc and Cyclin D1, and by promoting the degradation of tumor suppressors like p53.[2][3] Pin1 achieves this by altering the phosphorylation status and subsequent ubiquitination of these key regulatory proteins.[3]

-